molecular formula C25H20N4 B8197564 9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine

9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine

Cat. No.: B8197564
M. Wt: 376.5 g/mol
InChI Key: PTQXFKFYBWOKTN-UHFFFAOYSA-N
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Description

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine is a compound that features a spirobifluorene core with four amine groups attached at the 2,2’,7,7’ positions. This compound is of significant interest due to its unique structural properties, which include a rigid spiro structure that maintains the orthogonal arrangement of the fluorene units. This configuration imparts excellent thermal and chemical stability, making it a valuable material in various scientific and industrial applications .

Chemical Reactions Analysis

Types of Reactions

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirobifluorene derivatives, which can be tailored for specific applications in organic electronics and materials science .

Mechanism of Action

The mechanism by which 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine exerts its effects is largely dependent on its application. In electronic devices, its spiro structure helps maintain high thermal stability and efficient charge transport. The orthogonal arrangement of the fluorene units prevents aggregation, which is crucial for maintaining the performance of OLEDs and OPVs .

Comparison with Similar Compounds

Properties

IUPAC Name

9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H,26-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQXFKFYBWOKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3(C4=C2C=CC(=C4)N)C5=C(C=CC(=C5)N)C6=C3C=C(C=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine
Reactant of Route 2
9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine
Reactant of Route 3
9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine
Reactant of Route 4
9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine
Reactant of Route 5
9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine
Reactant of Route 6
9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine

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